N-(4-CHLOROPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE
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Overview
Description
N-(4-CHLOROPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE is an organic compound that belongs to the class of sulfanylacetamides. These compounds are characterized by the presence of a sulfanyl group attached to an acetamide moiety. The compound’s structure includes a 4-chlorophenyl group and a 4-methylquinolin-2-yl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:
Formation of the sulfanylacetamide backbone: This can be achieved by reacting a suitable acetamide precursor with a thiol reagent under basic conditions.
Introduction of the 4-chlorophenyl group: This step involves the substitution of a hydrogen atom on the acetamide backbone with a 4-chlorophenyl group, often using a halogenation reaction.
Attachment of the 4-methylquinolin-2-yl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the quinoline derivative is introduced.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the quinoline ring.
Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated or modified quinoline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(quinolin-2-yl)sulfanylacetamide: Lacks the methyl group on the quinoline ring.
N-(4-bromophenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide: Has a bromine atom instead of chlorine.
N-(4-chlorophenyl)-2-(4-methylquinolin-2-yl)thioacetamide: Contains a thioacetamide group instead of sulfanylacetamide.
Uniqueness
N-(4-CHLOROPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE is unique due to the specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to similar compounds. The presence of both the 4-chlorophenyl and 4-methylquinolin-2-yl groups can influence its binding affinity and specificity towards molecular targets.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-12-10-18(21-16-5-3-2-4-15(12)16)23-11-17(22)20-14-8-6-13(19)7-9-14/h2-10H,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWACHLIERAPTLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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